![molecular formula C16H20ClN B11859078 9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene CAS No. 918651-08-8](/img/structure/B11859078.png)
9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(3-Chlorphenyl)-3-azaspiro[5.5]undec-8-en ist eine spirocyclische Verbindung, die sich durch eine einzigartige Struktur auszeichnet, die eine Spiroverbindung zwischen einem stickstoffhaltigen Ring und einer Chlorphenylgruppe umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 9-(3-Chlorphenyl)-3-azaspiro[5.5]undec-8-en beinhaltet typischerweise die Bildung der spirocyclischen Struktur durch eine Reihe organischer Reaktionen. Eine gängige Methode umfasst die Reaktion eines Chlorphenylderivats mit einem geeigneten Azaspiro-Vorläufer unter kontrollierten Bedingungen. Die Reaktion erfordert oft die Verwendung von Katalysatoren und spezifischen Lösungsmitteln, um das gewünschte Produkt mit hoher Ausbeute und Reinheit zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um Kosteneffizienz und Skalierbarkeit zu gewährleisten. Dies beinhaltet die Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen
9-(3-Chlorphenyl)-3-azaspiro[5.5]undec-8-en unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Chlorphenylgruppe kann nukleophile Substitutionsreaktionen mit verschiedenen Nukleophilen eingehen.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydroxid oder andere starke Basen in polaren Lösungsmitteln.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Ketone oder Carbonsäuren.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung substituierter Phenylderivate.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird 9-(3-Chlorphenyl)-3-azaspiro[5.5]undec-8-en als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie
In der biologischen Forschung wird diese Verbindung auf ihre potenzielle biologische Aktivität untersucht. Sie kann als Leitverbindung für die Entwicklung neuer Medikamente dienen, die auf bestimmte biologische Pfade abzielen .
Medizin
In der pharmazeutischen Chemie wird 9-(3-Chlorphenyl)-3-azaspiro[5.5]undec-8-en auf seine potenziellen therapeutischen Wirkungen untersucht. Es kann eine Aktivität gegen bestimmte Krankheiten aufweisen, was es zu einem Kandidaten für die Medikamentenentwicklung macht .
Industrie
Im Industriesektor wird diese Verbindung bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt. Seine spirocyclische Struktur trägt zur Stabilität und Funktionalität dieser Materialien bei .
Wirkmechanismus
Der Wirkmechanismus von 9-(3-Chlorphenyl)-3-azaspiro[5.5]undec-8-en beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel ab.
Wirkmechanismus
The mechanism of action of 9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3,3,9-Trimethyl-2,4-dioxaspiro[5.5]undec-8-en-1,5-dion
- Spiro[5.5]undec-2-en, 3,7,7-trimethyl-11-methylen-
Einzigartigkeit
9-(3-Chlorphenyl)-3-azaspiro[5.5]undec-8-en ist aufgrund seiner spezifischen spirocyclischen Struktur und des Vorhandenseins einer Chlorphenylgruppe einzigartig. Diese Kombination verleiht ihm unterschiedliche chemische und biologische Eigenschaften, die es für verschiedene Anwendungen wertvoll machen.
Eigenschaften
CAS-Nummer |
918651-08-8 |
|---|---|
Molekularformel |
C16H20ClN |
Molekulargewicht |
261.79 g/mol |
IUPAC-Name |
9-(3-chlorophenyl)-3-azaspiro[5.5]undec-9-ene |
InChI |
InChI=1S/C16H20ClN/c17-15-3-1-2-14(12-15)13-4-6-16(7-5-13)8-10-18-11-9-16/h1-4,12,18H,5-11H2 |
InChI-Schlüssel |
FDFODNVVLSXQKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCNCC2)CC=C1C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11858995.png)

![8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine](/img/structure/B11859014.png)
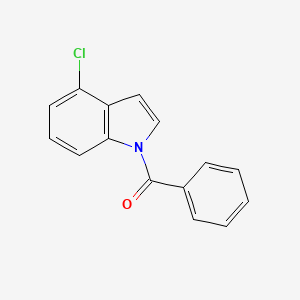

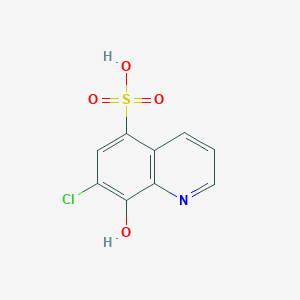
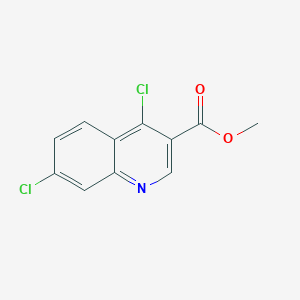
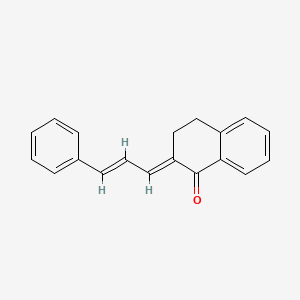

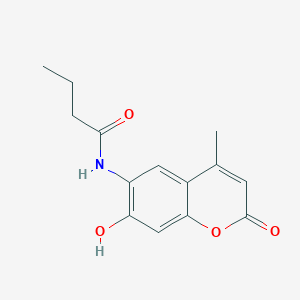
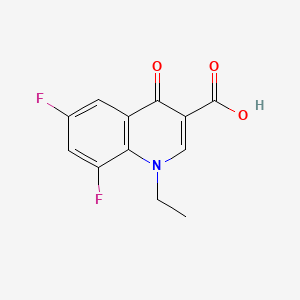

![5-(Benzo[d]oxazol-2-yl)quinolin-8-ol](/img/structure/B11859081.png)
![Cyclohexanamine, N-[2-(triethylsilyl)propylidene]-](/img/structure/B11859082.png)
